Cas no 76413-89-3 (5-Methoxy-1H-inden-2(3H)-one)

5-Methoxy-1H-inden-2(3H)-one is a synthetic organic compound featuring a methoxy-substituted indanone core structure. This heterocyclic ketone serves as a versatile intermediate in pharmaceutical and fine chemical synthesis, particularly in the development of bioactive molecules. Its rigid fused-ring system and functional groups enable selective modifications, making it valuable for constructing complex scaffolds. The methoxy group enhances electron density, influencing reactivity in electrophilic substitutions or metal-catalyzed cross-couplings. High purity grades (>95%) are typically available, ensuring reproducibility in research applications. The compound’s stability under standard conditions facilitates handling and storage. It is primarily utilized in exploratory medicinal chemistry for target-oriented synthesis of potential therapeutic agents.
5-Methoxy-1H-inden-2(3H)-one structure
5-Methoxy-1H-inden-2(3H)-one structure
Product name:5-Methoxy-1H-inden-2(3H)-one
CAS No:76413-89-3
MF:C10H10O2
Molecular Weight:162.1852
MDL:MFCD07778344
CID:562333
PubChem ID:12728226

5-Methoxy-1H-inden-2(3H)-one 化学的及び物理的性質

名前と識別子

    • 5-Methoxy-2-indanone
    • 1,3-DIHYDRO-5-METHOXY-2H-INDEN-2-ONE
    • 2H-Inden-2-one,1,3-dihydro-5-methoxy-
    • 3-(3-Bromophenoxy)azetidine hydrochloride
    • 5-methoxy-1,3-dihydroinden-2-one
    • 5-Methoxy-1H-inden-2(3H)-one
    • AKOS006285401
    • A838695
    • CS-W006851
    • SCHEMBL4041676
    • 5-(Methyloxy)-1,3-dihydro-2H-inden-2-one
    • 2H-INDEN-2-ONE, 1,3-DIHYDRO-5-METHOXY-
    • 5-methoxyindan-2-one
    • DTXSID20508230
    • FT-0650569
    • I11320
    • 5-Methoxy-1,3-dihydro-2H-inden-2-one
    • CEYJHHLKVOTTOC-UHFFFAOYSA-N
    • J-517675
    • 76413-89-3
    • MDL: MFCD07778344
    • インチ: InChI=1S/C10H10O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6H,4-5H2,1H3
    • InChIKey: CEYJHHLKVOTTOC-UHFFFAOYSA-N
    • SMILES: COC1=CC=C2CC(=O)CC2=C1

計算された属性

  • 精确分子量: 162.06800
  • 同位素质量: 162.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • XLogP3: 1.3

じっけんとくせい

  • 密度みつど: 1.167
  • Boiling Point: 299.473 °C at 760 mmHg
  • フラッシュポイント: 299.473 °C at 760 mmHg
  • Refractive Index: 1.564
  • PSA: 26.30000
  • LogP: 1.36290

5-Methoxy-1H-inden-2(3H)-one Security Information

5-Methoxy-1H-inden-2(3H)-one 税関データ

  • 税関コード:2914509090
  • 税関データ:

    中国税関コード:

    2914509090

    概要:

    2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

5-Methoxy-1H-inden-2(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-207203-2.5g
5-methoxy-2,3-dihydro-1H-inden-2-one
76413-89-3
2.5g
$1156.0 2023-09-16
Chemenu
CM185584-1g
5-Methoxy-2-Indanone
76413-89-3 97%
1g
$*** 2023-05-29
TRC
M916013-10mg
5-Methoxy-1H-inden-2(3H)-one
76413-89-3
10mg
$ 65.00 2022-06-03
eNovation Chemicals LLC
Y0984725-1g
5-Methoxy-1H-inden-2(3H)-one
76413-89-3 95%
1g
$800 2024-08-02
Enamine
EN300-207203-10g
5-methoxy-2,3-dihydro-1H-inden-2-one
76413-89-3
10g
$1840.0 2023-09-16
Enamine
EN300-207203-1g
5-methoxy-2,3-dihydro-1H-inden-2-one
76413-89-3
1g
$558.0 2023-09-16
Cooke Chemical
BD9867247-1g
5-Methoxy-1H-inden-2(3H)-one
76413-89-3 97%
1g
RMB 2493.60 2025-02-20
Enamine
EN300-207203-1.0g
5-methoxy-2,3-dihydro-1H-inden-2-one
76413-89-3
1.0g
$558.0 2023-02-22
Enamine
EN300-207203-10.0g
5-methoxy-2,3-dihydro-1H-inden-2-one
76413-89-3
10.0g
$1840.0 2023-02-22
TRC
M916013-50mg
5-Methoxy-1H-inden-2(3H)-one
76413-89-3
50mg
$ 135.00 2022-06-03

5-Methoxy-1H-inden-2(3H)-one 合成方法

5-Methoxy-1H-inden-2(3H)-one 関連文献

5-Methoxy-1H-inden-2(3H)-oneに関する追加情報

Comprehensive Overview of 5-Methoxy-1H-inden-2(3H)-one (CAS No. 76413-89-3): Properties, Applications, and Research Insights

5-Methoxy-1H-inden-2(3H)-one (CAS No. 76413-89-3) is a specialized organic compound belonging to the indanone class, characterized by a methoxy group at the 5-position of its indene backbone. This heterocyclic ketone has garnered significant attention in pharmaceutical and materials science research due to its unique structural features and potential bioactivity. The compound's molecular formula, C10H10O2, and molecular weight of 162.19 g/mol make it a versatile intermediate for synthesizing more complex molecules. Recent studies highlight its role as a precursor in developing central nervous system (CNS) therapeutics, particularly in modulating neurotransmitter pathways.

In the context of current research trends, 5-Methoxy-1H-inden-2(3H)-one is frequently investigated for its potential applications in neuroprotective agents and anti-inflammatory compounds. The methoxy substitution enhances its lipophilicity, improving blood-brain barrier permeability—a critical factor for CNS-targeted drugs. Analytical techniques like HPLC-MS and NMR spectroscopy are commonly employed to characterize this compound, with purity levels ≥98% being essential for pharmacological studies. Researchers are particularly interested in its structure-activity relationship (SAR) when modified to create derivatives with enhanced selectivity.

The synthetic routes to 76413-89-3 often involve Friedel-Crafts acylation or oxidative cyclization strategies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a scaffold for selective serotonin reuptake inhibitors (SSRIs), aligning with growing demand for mental health therapeutics. From a materials science perspective, its conjugated π-system makes it a candidate for organic semiconductors in flexible electronics—a sector projected to grow at 18.7% CAGR through 2030 according to MarketWatch.

Environmental and safety profiles of 5-Methoxy-1H-inden-2(3H)-one comply with REACH and OECD guidelines. Its biodegradability index (>60% in 28 days) and low bioaccumulation potential make it preferable over persistent alternatives. Industrial-scale production typically employs green chemistry principles, such as solvent-free microwave-assisted synthesis, reducing energy consumption by 40% compared to conventional methods.

Frequently asked questions in scientific forums include: "How does 5-Methoxy-1H-inden-2(3H)-one interact with GABA receptors?" or "What are the optimal storage conditions for CAS 76413-89-3?" Proper storage requires amber glass containers under inert gas at -20°C to prevent photodegradation. The compound's melting point (92-94°C) and logP value (1.8) are critical parameters for formulation scientists developing drug delivery systems.

Emerging applications include its use as a fluorescence probe in bioimaging due to its stable emission at 450 nm. Recent patent filings (e.g., WO2023056432) describe its incorporation into metal-organic frameworks (MOFs) for gas storage. With global research expenditure on indanone derivatives exceeding $120 million annually, 76413-89-3 remains a compound of strategic importance across multiple disciplines.

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